1-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via an acetyl group to a thiazole ring (position 4). The thiazole is further substituted with a thioether-bound 2-((4-fluorophenyl)amino)-2-oxoethyl group.
Properties
IUPAC Name |
1-[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S2/c20-13-1-3-14(4-2-13)22-16(25)11-29-19-23-15(10-28-19)9-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,10,12H,5-9,11H2,(H2,21,27)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKJJZMFPNVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure incorporates several key functional groups:
- Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that thiazole derivatives, similar to our compound, often display significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have been reported to inhibit cell growth in cancer types such as breast and colon cancer. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances anticancer potency .
Antimicrobial Properties
Thiazole-containing compounds have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Neuroprotective Effects
Piperidine derivatives are frequently investigated for neuroprotective properties. The presence of the piperidine ring in this compound may suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, finding that certain modifications led to an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In vitro assays have shown that thiazole-based compounds exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting similar potential for our compound .
- Neuroprotection : Research on piperidine analogs has indicated protective effects against oxidative stress-induced neurotoxicity, supporting the hypothesis that our compound could have similar properties.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting specific enzymes crucial for cell survival in pathogens and cancer cells.
- Modulation of Signaling Pathways : The piperidine component may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades related to cell survival and proliferation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit anticonvulsant properties. A study demonstrated that compounds similar to 1-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide were effective in picrotoxin-induced convulsion models, showcasing their potential as anticonvulsants. Specifically, thiazole-integrated compounds showed significant protective effects against seizures, with some achieving 100% protection in experimental models .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. For instance:
- Thiazole-Pyridine Hybrids : A recent study evaluated thiazole-pyridine hybrids against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One compound exhibited an IC50 value of 5.71 μM, indicating superior efficacy compared to standard treatments like 5-fluorouracil .
- N-acylated Thiazoles : Another research effort synthesized N-acylated thiazoles and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results showed significant selectivity and apoptosis induction in cancer cells, highlighting the therapeutic potential of thiazole-based compounds .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents. Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Tables
| Application | Activity | IC50 (μM) | Cell Line/Model |
|---|---|---|---|
| Anticonvulsant | Significant protection | - | Picrotoxin-induced model |
| Anticancer | Strong selectivity | 5.71 | MCF-7 (breast cancer) |
| Anticancer | Induces apoptosis | 23.30 | A549 (lung adenocarcinoma) |
| Antimicrobial | Effective against bacteria | - | Various bacterial strains |
Case Studies
- Anticonvulsant Efficacy : A study involving thiazole derivatives showed that structural modifications significantly impacted anticonvulsant activity. The incorporation of various substituents on the thiazole ring enhanced the protective index against seizures .
- Cancer Cell Selectivity : Research on N-acylated thiazoles revealed that specific structural features correlated with increased selectivity against cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structure-activity relationships in drug design .
- Mechanistic Insights : Investigations into the mechanisms by which thiazole derivatives exert their anticancer effects have suggested involvement in apoptosis pathways and cell cycle arrest, providing a basis for further therapeutic exploration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thiazole vs. Triazole Derivatives
- Target Compound: Contains a thiazole ring (positions 2 and 4 substituted). Thiazoles are known for metabolic stability and hydrogen-bonding capacity.
- Etaconazole/Propiconazole () : Triazole derivatives with 1,2,4-triazole rings. These fungicides inhibit ergosterol biosynthesis, a key antifungal mechanism. The absence of a triazole in the target compound suggests divergent biological targets or mechanisms .
Piperidine vs. Piperazine Cores
- Target Compound : Uses a piperidine ring, which is less polar than piperazine. This may improve blood-brain barrier penetration in pharmaceutical contexts.
- Compound 940860-27-5 () : Features a piperazinyl group, increasing polarity and water solubility. Such differences could influence pharmacokinetic profiles, such as absorption and excretion rates .
Substituent Variations
Fluorophenyl vs. Chlorophenyl Groups
- Target Compound : The 4-fluorophenyl group provides electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors.
- Cyclanilide () : Contains a 2,4-dichlorophenyl group. Chlorine’s larger atomic radius and lower electronegativity may alter steric interactions and binding kinetics compared to fluorine .
Thioether vs. Sulfonyl Linkages
Molecular Weight and Bioavailability
- Target Compound : Estimated molecular weight >300 g/mol (based on structural complexity), which may limit oral bioavailability under Lipinski’s Rule of Five.
- 1-{2-[(5-amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide (): Simpler structure (MW 294.32 g/mol) with higher predicted bioavailability. The additional thiazole and acetyl groups in the target compound could reduce passive diffusion .
Data Table: Key Structural and Hypothesized Properties
Research Findings and Gaps
- Activity: While triazole derivatives (e.g., etaconazole) are well-characterized as fungicides, the target compound’s thiazole-piperidine architecture lacks direct activity data.
- Metabolism : Thioether linkages may render the compound prone to cytochrome P450-mediated oxidation, necessitating structural optimization for improved stability .
- Toxicity: No toxicity data is available; chlorophenyl analogs in highlight the need to assess fluorine-specific safety profiles .
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated in preclinical models?
- Methodological Answer :
- Combination index (CI) : Use Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy).
- In vivo xenografts : Co-administer with standard drugs (e.g., temozolomide) and measure tumor regression via bioluminescence.
- Mechanistic studies : RNA-seq to identify pathway crosstalk (e.g., PI3K/AKT and MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
